1-Naphthol-4-sulfonic acid

Catalog No.
S598113
CAS No.
84-87-7
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthol-4-sulfonic acid

CAS Number

84-87-7

Product Name

1-Naphthol-4-sulfonic acid

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

Synonyms

1,4-naphthol sulfonic acid, 1-hydroxy-4-naphthalenesulfonic acod, 1-naphthol-4-sulfonic acid, 1-naphthol-4-sulfonic acid, potassium salt, 1-naphthol-4-sulfonic acid, sodium salt

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

Analytical Reagent

One of the primary applications of 1-Naphthol-4-sulfonic acid is as an analytical reagent. Its acidic nature and specific functional groups allow it to participate in various chemical reactions for detection and analysis of other compounds. For instance, research has shown its effectiveness in:

  • Analysis of impurities in polymers: Studies have explored its use for detecting trifluoroacetic acid, a common impurity in polymers [1].
Source

[1] FN149871 | 84-87-7 | 1-Naphthol-4-sulfonic acid Biosynth:

Detection of Nitrite Ion

Research explores the use of 1-Naphthol-4-sulfonic acid for nitrite ion detection in wastewater treatment. When exposed to radiation, this compound exhibits light emission, and the intensity of this emission can be correlated with the concentration of nitrite ions present [1]. This offers a potential method for monitoring and analyzing nitrite levels in wastewater.

Source

[1] FN149871 | 84-87-7 | 1-Naphthol-4-sulfonic acid Biosynth:

1-Naphthol-4-sulfonic acid, also known as Neville-Winther acid, is an aromatic sulfonic acid with the chemical formula C10H8O4SC_{10}H_8O_4S. It appears as a white to yellowish powder and is soluble in water, making it useful in various industrial applications. This compound is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a sulfonic acid group at the fourth position. Its structural formula can be represented as follows:

Structural Formula C10H7(OH)(SO3H)\text{Structural Formula }C_{10}H_7(OH)(SO_3H)

This compound is primarily utilized in the dye industry and as an intermediate in the synthesis of other chemical compounds.

  • Skin and eye irritant: Direct contact with 1-NPSA can irritate the skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Mildly acidic: Inhalation of dust or prolonged exposure to solutions can cause irritation of the respiratory tract. Ensure proper ventilation when working with 1-NPSA.
, including:

  • Bucherer Reaction: This reaction involves the conversion of 1-naphthol to naphthylamine derivatives in the presence of ammonia and sodium bisulfite, which can lead to the synthesis of various dye precursors .
  • Sulfonation: The primary method of synthesizing 1-naphthol-4-sulfonic acid involves sulfonating 1-naphthol with chlorosulfonic acid. The reaction conditions are crucial, typically performed at temperatures ranging from -20°C to 120°C .

The synthesis of 1-naphthol-4-sulfonic acid can be achieved through several methods:

  • Direct Sulfonation: The most common method involves reacting 1-naphthol with chlorosulfonic acid in an inert solvent such as tetrachloroethane. This process minimizes polysulfonation and yields high purity levels .
  • Hydrolysis Method: Another method includes converting 1,4-dioxane into 1-naphthol-4-sulfonic acid through hydrolysis using deionized water and hydrochloric acid .
  • Industrial Production: Advanced technologies also exist for industrial-scale production that optimize yield and purity while reducing by-products .

1-Naphthol-4-sulfonic acid is widely used in various applications:

  • Dye Manufacturing: It serves as a precursor for azo dyes and other coloring agents.
  • Analytical Chemistry: Employed as a reagent in colorimetric assays and other analytical techniques.
  • Textile Industry: Utilized in dyeing processes due to its ability to form stable complexes with metal ions.

Studies on interaction mechanisms involving 1-naphthol-4-sulfonic acid have focused on its role in biological systems and its potential effects when combined with other compounds. For example, it has been evaluated for mutagenicity using various strains of Salmonella typhimurium, indicating minimal mutagenic potential under certain conditions .

Several compounds share structural similarities with 1-naphthol-4-sulfonic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-NaphtholHydroxyl group at position 2Used mainly as a solvent and intermediate
1-Naphthol-2-sulfonic acidSulfonic group at position 2Less commonly used than its 4-isomer
2-Nitroso-1-naphthol-4-sulfonic acidNitro group at position 2Exhibits higher toxicity compared to its analogs
NaphthaleneNo functional groupsBase structure for many derivatives

Uniqueness of 1-Naphthol-4-Sulfonic Acid

What sets 1-naphthol-4-sulfonic acid apart from its analogs is its specific positioning of functional groups, which significantly influences its reactivity and applications in dye synthesis. Its lower toxicity profile compared to similar compounds also enhances its desirability for industrial use.

XLogP3

2.1

LogP

-0.44 (LogP)

UNII

6W41U3C9YN

Related CAS

37860-62-1 (potassium salt)
6099-57-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37860-62-1
84-87-7

Wikipedia

4-hydroxy-1-naphthalenesulfonic acid

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Reaction electrophoresis

F Bessette
PMID: 552387   DOI: 10.1016/0165-022x(79)90007-1

Abstract

The differential mobilities of compounds in an electric field are important analytical criteria and we can use them to bring electrophoretically pure components of a mixture medium on which they are separated. To this end, the compound undergoing reaction are brought into positions on the carrier to assure optimal contact between selected fractions, within a predetermined domain of time and distance. The appearance of a product defines their reactivities, and the product's continued migration on the same carrier can provide the first key to its identity as is demonstrated and discussed. The method is called reaction electrophoresis and it will be of particular use in studies with labile components. It is illustrated here with the coupling reaction of the sodium salt of 1,4-naphthol sulfonic acid and tetrazotized o-dianisidine.


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